1-(3-Fluorophenyl)cyclohexanecarbonitrile
Description
Contextual Significance of Substituted Cyclohexanecarbonitrile (B123593) Scaffolds in Modern Medicinal Chemistry and Organic Synthesis
The cyclohexanecarbonitrile framework is a versatile and valuable scaffold in the chemical and pharmaceutical industries. chemicalbook.com These structures serve as crucial intermediates in the synthesis of a wide range of more complex molecules, including valuable pharmaceutical compounds. researchgate.netrsc.org The utility of this scaffold is enhanced by the chemical reactivity of the nitrile group, which can be readily converted into other essential functional groups, such as amines and carboxylic acids, that are frequently found in drug molecules. researchgate.net
Furthermore, the cyclohexane (B81311) ring provides a three-dimensional structure that is desirable in drug design for optimizing interactions with biological targets. Research has demonstrated that methods for the diastereoselective arylation of substituted cyclohexanecarbonitriles are being developed, which could allow for the synthesis of specific stereoisomers of drug candidates, a critical factor in their efficacy and safety. rsc.orgnih.gov The ability to construct complex and stereochemically defined molecules from this scaffold underscores its importance in organic synthesis. rsc.orgresearchgate.netfinetechnology-ind.com
Strategic Importance of Fluorine Substitution in the Design of Bioactive Molecules
The incorporation of fluorine into drug candidates is a widely used and highly effective strategy in medicinal chemistry. nih.gov The unique properties of the fluorine atom can profoundly influence a molecule's biological activity. chemicalbook.com Its small size, comparable to that of a hydrogen atom, means that its introduction typically does not create significant steric hindrance. nih.govchemicalbook.com However, its high electronegativity can have a substantial impact on the electronic properties of the molecule.
Strategically placing fluorine atoms can enhance a molecule's metabolic stability by blocking sites that are susceptible to oxidative metabolism, thereby increasing the drug's half-life. chemicalbook.com Fluorine substitution can also modulate the acidity (pKa) of nearby functional groups and alter the molecule's conformation, which can lead to improved binding affinity with its biological target. nih.govchemicalbook.com Moreover, the introduction of fluorine can increase a compound's lipophilicity, which can enhance its ability to penetrate cell membranes and access hydrophobic pockets within proteins. nih.govchemicalbook.comchemicalbook.com This combination of effects makes fluorine a powerful tool for optimizing the pharmacokinetic and pharmacodynamic properties of bioactive molecules. nih.govnih.gov
Overview of Current Research Trajectories Involving 1-(3-Fluorophenyl)cyclohexanecarbonitrile
While extensive research on this compound itself is not yet widely published, its structural components suggest clear and promising directions for future investigation. Current research trajectories are likely to focus on two main areas: the development of efficient synthetic routes to this compound and its exploration as a key building block for novel therapeutic agents.
Given its structure, the synthesis of this compound could potentially be achieved through methods analogous to those used for similar compounds. One possible approach is the arylation of a cyclohexanecarbonitrile precursor. nih.gov Another potential synthetic route could involve the reaction of 3-fluorophenylacetonitrile (B154504) with a suitable dielectrophile, such as 1,5-dibromopentane (B145557), a method that has been documented for the synthesis of the isomeric 1-(4-fluorophenyl)cyclohexanecarbonitrile (B1331332). chemicalbook.com
The primary research interest in this compound is expected to be as an intermediate in the synthesis of more complex molecules. The combination of the fluorinated phenyl ring and the reactive nitrile group on a cyclohexane scaffold makes it an attractive starting point for creating libraries of novel compounds for drug discovery programs. Research would likely involve the chemical modification of the nitrile group to produce a variety of derivatives to be screened for biological activity across different therapeutic areas.
Below are the basic chemical properties of this compound:
| Property | Value |
| CAS Number | 214262-91-6 |
| Molecular Formula | C13H14FN |
| Molecular Weight | 203.25 g/mol |
| InChI Key | UOFSKBVHBCPJEQ-UHFFFAOYSA-N |
Data sourced from chemical supplier databases. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
1-(3-fluorophenyl)cyclohexane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN/c14-12-6-4-5-11(9-12)13(10-15)7-2-1-3-8-13/h4-6,9H,1-3,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOFSKBVHBCPJEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20352932 | |
| Record name | 1-(3-FLUOROPHENYL)CYCLOHEXANECARBONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214262-91-6 | |
| Record name | 1-(3-Fluorophenyl)cyclohexanecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=214262-91-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-FLUOROPHENYL)CYCLOHEXANECARBONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
The synthesis of 1-(3-fluorophenyl)cyclohexanecarbonitrile, a compound of interest in medicinal chemistry and materials science, is achievable through several established pathways. These methods primarily involve the formation of a carbon-carbon bond between a fluorinated phenyl precursor and a cyclohexane (B81311) moiety, followed by the introduction or manipulation of the nitrile group.
Established Synthetic Pathways for this compound
A prevalent method for the synthesis of analogous 1-arylcyclohexanecarbonitriles involves the reaction of a substituted phenylacetonitrile (B145931) with a dihaloalkane under basic conditions. For instance, the synthesis of the isomeric 1-(4-fluorophenyl)cyclohexanecarbonitrile (B1331332) has been reported with an 80% yield. pressbooks.pub This reaction proceeds by dissolving 4-fluorophenylacetonitrile (B56358) in dimethyl sulfoxide (B87167) (DMSO) and treating it with potassium tert-butoxide at a controlled temperature. Subsequently, 1,5-dibromopentane (B145557) is added dropwise to facilitate the cyclization, forming the cyclohexanecarbonitrile (B123593) ring system. pressbooks.pub It is plausible to adapt this methodology for the synthesis of the 3-fluoro isomer by utilizing 3-fluorophenylacetonitrile (B154504) as the starting material.
Another synthetic approach involves multicomponent reactions. For example, a reaction of N,N-dimethylbarbituric acid, cyclohexane-1,3-dione, and 3-fluorobenzaldehyde (B1666160) in an aqueous solution has been shown to produce a complex molecule incorporating the 3-fluorophenyl and a modified cyclohexane ring, indicating the feasibility of forming the core structure through condensation reactions. researchgate.netmdpi.com
A summary of a representative synthesis for a related compound is provided in the table below.
| Starting Material | Reagents | Solvent | Conditions | Product | Yield |
| 4-Fluorophenylacetonitrile | Potassium tert-butoxide, 1,5-dibromopentane | DMSO | 0-20°C, 13.5 h | 1-(4-Fluorophenyl)cyclohexanecarbonitrile | 80% pressbooks.pub |
Catalytic Systems and Reagents Employed in Synthesis
The synthesis of cyclohexanecarbonitrile and its derivatives can be achieved through various catalytic processes, aiming for greener and more efficient routes. One-pot syntheses starting from cyclohexanone (B45756) have been developed using different oxidation procedures. scirp.org These methods often employ methanol (B129727) as a solvent and can be performed with either stoichiometric or catalytic amounts of oxidants. scirp.org
For the synthesis of related aryl-substituted compounds, various transition metal catalysts have been explored. For instance, the direct synthesis of cyclohexylamine (B46788) from nitrobenzene (B124822) has been effectively catalyzed by bimetallic catalysts such as Pd0.5Ru0.5-PVP. rsc.org While not a direct synthesis of the nitrile, this highlights the use of palladium and ruthenium catalysts in reactions involving substituted cyclohexyl and aryl moieties.
Furthermore, the synthesis of aryl-(Z)-vinyl chlorides from aromatic ketones has been accomplished using scandium triflate as a catalyst in the presence of DMF and benzoyl chloride. organic-chemistry.org This demonstrates the utility of Lewis acid catalysts in related transformations.
Derivatization and Analog Preparation
The chemical structure of this compound offers multiple sites for derivatization, including the nitrile group and the phenyl and cyclohexane rings. These modifications allow for the generation of a diverse library of analogs with potentially unique properties.
Reductive Amination for the Formation of Cyclohexylmethanamine Derivatives
The nitrile functionality of this compound can be readily reduced to a primary amine, yielding 1-(3-fluorophenyl)cyclohexylmethanamine derivatives. This transformation is a crucial step in the synthesis of many biologically active molecules. Common reducing agents for this purpose include lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄). mdpi.com The reductive amination of related ketones and aldehydes is a well-established method for synthesizing primary, secondary, and tertiary amines. scirp.org Reagents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often employed due to their selectivity, allowing for the reduction of iminium ions in the presence of carbonyl groups. scirp.orgnih.gov
| Starting Material | Reagent | Product |
| This compound | LiAlH₄ or NaBH₄ | 1-(3-Fluorophenyl)cyclohexylmethanamine |
Transformations of the Nitrile Group to Other Functionalities
The versatile nitrile group can be converted into various other functional groups, providing access to a wide range of derivatives.
Hydrolysis to Carboxylic Acids: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 1-(3-fluorophenyl)cyclohexanecarboxylic acid. This transformation is a common strategy in organic synthesis. researchgate.net The resulting carboxylic acid has been identified as a component of a PDE4 inhibitor. nih.gov
Reaction with Grignard Reagents: The addition of Grignard reagents to the nitrile carbon leads to the formation of an imine intermediate, which upon acidic workup, is hydrolyzed to a ketone. quora.com This reaction allows for the introduction of a new carbon-carbon bond and the synthesis of various ketone derivatives from this compound. quora.comresearchgate.net
| Transformation | Reagents | Product |
| Hydrolysis | H₃O⁺ or OH⁻ | This compound |
| Grignard Reaction | 1. R-MgX, 2. H₃O⁺ | 1-(3-Fluorophenyl)-1-acylcyclohexane |
Strategies for Modifying the Phenyl and Cyclohexane Moieties
Cyclohexane Moiety Modification: The functionalization of the cyclohexane ring can be achieved through C-H activation strategies. rsc.orgresearchgate.netniu.edunih.gov These methods often employ transition metal catalysts to selectively activate and functionalize specific C-H bonds on the cyclohexane ring, allowing for the introduction of new substituents and the creation of more complex molecular architectures. rsc.orgresearchgate.netniu.edunih.gov
Green Chemistry Principles and Sustainable Synthesis Approaches for Cyclohexanecarbonitriles
The development of synthetic methodologies for cyclohexanecarbonitriles, including the specific compound this compound, is increasingly guided by the principles of green chemistry. This approach aims to design chemical products and processes that minimize the use and generation of hazardous substances. consensus.apprjpn.org The twelve core principles of green chemistry provide a framework for creating more sustainable and environmentally benign synthetic routes. researchgate.netmsu.edu These principles include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, designing safer chemicals, employing safer solvents and auxiliaries, designing for energy efficiency, using renewable feedstocks, reducing unnecessary derivatization, utilizing catalysis, designing for degradation, implementing real-time analysis for pollution prevention, and ensuring inherently safer chemistry for accident prevention. consensus.apprjpn.orgresearchgate.netmsu.eduacs.org
In the context of synthesizing cyclohexanecarbonitriles, several strategies have been explored that align with these green chemistry principles. These approaches focus on improving reaction efficiency, reducing waste, and utilizing more environmentally friendly reagents and conditions.
One significant advancement is the development of one-pot synthesis processes. For instance, high-yielding methods for producing cyclohexanecarbonitrile from cyclohexanone have been developed to proceed entirely in methanol as a uniform solvent. scirp.orgresearchgate.net This avoids the use of more hazardous chlorinated solvents. scirp.org The key oxidation step in these syntheses can be achieved using stoichiometric or catalytic amounts of environmentally friendly oxidants like sodium hypochlorite, hydrogen peroxide, or even air (oxygen). scirp.orgresearchgate.net These methods are notable for their high atom efficiency and the production of relatively benign by-products such as carbon dioxide, nitrogen, and sodium chloride, which can be reused. scirp.orgresearchgate.net Furthermore, the solvent (methanol) and other auxiliary substances like cyclohexane can be recycled. scirp.orgresearchgate.net
The table below summarizes a comparison of different oxidizing agents used in a one-pot synthesis of cyclohexanecarbonitrile, highlighting the move towards greener alternatives.
| Oxidizing Agent | Advantages | Disadvantages | Overall Yield (%) |
| Sodium Hypochlorite (NaClO) | Inexpensive, produces acceptable waste (NaCl). scirp.org | >95 scirp.org | |
| Hydrogen Peroxide (H₂O₂) | Environmentally friendly. scirp.org | Requires more complex technology and catalyst recycling. scirp.org | Comparable to NaClO scirp.org |
| Oxygen (O₂) / Air | Environmentally friendly. scirp.org | Requires more complex technology and catalyst recycling. scirp.org | Comparable to NaClO scirp.org |
Another green approach involves the electrosynthesis of nitriles. A method for the direct electrosynthesis of nitriles from primary alcohols and ammonia (B1221849) using a simple nickel catalyst has been reported. rsc.org This process operates under benign conditions in aqueous electrolytes and at room temperature, offering a cost-effective and energy-efficient alternative to traditional methods. rsc.org The reaction proceeds through a dehydrogenation-imination-dehydrogenation sequence. rsc.org
Biocatalysis also presents a powerful tool for the green synthesis and transformation of nitriles. journals.co.za Enzymes, such as nitrilases and nitrile hydratases, can be used for the selective hydrolysis of nitriles to carboxylic acids or amides under mild aqueous conditions, avoiding the use of harsh acids or bases and the subsequent production of salt waste. journals.co.za While often applied to the hydrolysis of nitriles, the use of enzymes in synthesis can also offer high selectivity and reduce the need for protecting groups, thereby minimizing waste. acs.orgjournals.co.za Recently, advancements in photoenzymatic processes have shown potential for the eco-friendly incorporation of fluorine into organic molecules, a relevant consideration for the synthesis of compounds like this compound. techexplorist.com
The use of novel and greener reaction media is another key aspect of sustainable synthesis. Ionic liquids and deep eutectic mixtures have been explored as environmentally friendly catalysts and solvents for nitrile synthesis. acs.orgorganic-chemistry.org For example, a deep eutectic mixture of choline (B1196258) chloride and urea (B33335) has been shown to be an efficient catalyst for the one-pot synthesis of nitriles from aldehydes under solvent-free conditions. organic-chemistry.org Similarly, ionic liquids like 1-butyl-3-methylimidazolium chloride ([BMIm][Cl]) can act as both the reaction medium and catalyst for the synthesis of nitriles from biomass-derived aldehydes and hydroxylamine (B1172632) hydrochloride, offering a metal- and sulfur-free process. acs.org
While specific research on the sustainable synthesis of this compound is not extensively detailed in the provided search results, the principles and methodologies described for general cyclohexanecarbonitrile and nitrile synthesis are directly applicable. A greener synthesis of this target molecule could potentially involve a one-pot reaction starting from 3-fluorobenzaldehyde or a related precursor, utilizing green solvents, catalysts, and energy-efficient processes.
The following table outlines potential green chemistry approaches applicable to the synthesis of this compound based on the discussed methodologies.
| Green Chemistry Approach | Potential Application to this compound Synthesis | Key Benefits |
| One-Pot Synthesis | Reaction of a 3-fluorophenyl precursor with a cyclohexyl source in a single reaction vessel. | Reduced waste, solvent usage, and purification steps. scirp.orgresearchgate.net |
| Green Solvents | Utilizing water, methanol, or ionic liquids as the reaction medium. | Reduced toxicity and environmental impact. scirp.orgacs.org |
| Alternative Oxidants | Employing hydrogen peroxide or air in oxidation steps. | Generation of benign by-products (e.g., water). scirp.org |
| Electrosynthesis | Electrochemical synthesis from a suitable fluorinated alcohol precursor. | Mild reaction conditions, reduced reagent use. rsc.org |
| Biocatalysis/Photoenzymology | Enzymatic reactions for specific bond formations or transformations, potentially including fluorination. | High selectivity, mild conditions, reduced by-products. journals.co.zatechexplorist.com |
By integrating these green chemistry principles and sustainable synthetic strategies, the environmental footprint associated with the production of this compound and other cyclohexanecarbonitrile derivatives can be significantly reduced.
Advanced Spectroscopic Characterization and Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 1-(3-Fluorophenyl)cyclohexanecarbonitrile, both ¹H and ¹³C NMR are utilized to confirm the connectivity and chemical environment of each atom.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the cyclohexyl ring and the fluorophenyl group. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the fluorine atom and the nitrile group.
The protons on the cyclohexyl ring would appear as a series of multiplets in the upfield region, typically between 1.5 and 2.5 ppm. The complexity of these signals arises from the conformational rigidity of the cyclohexane (B81311) ring and the intricate spin-spin coupling between adjacent protons.
The aromatic protons of the 3-fluorophenyl group would resonate in the downfield region, generally between 7.0 and 7.5 ppm. The fluorine atom at the meta position influences the electronic environment of the aromatic protons, leading to a characteristic splitting pattern. The proton ortho to the fluorine would likely appear as a doublet of doublets due to coupling with the adjacent protons and the fluorine atom. The other aromatic protons would also show complex splitting patterns (multiplets) reflecting their coupling with neighboring protons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Cyclohexyl-H (aliphatic) | 1.5 - 2.5 | m |
| Aromatic-H | 7.0 - 7.5 | m |
Note: The predicted values are based on the analysis of similar structures and known substituent effects. Actual experimental values may vary.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct signals are expected for the cyclohexyl carbons, the aromatic carbons, the quaternary carbon attached to the nitrile group, and the nitrile carbon itself.
The carbons of the cyclohexyl ring would appear in the aliphatic region of the spectrum, typically between 20 and 40 ppm. The quaternary carbon of the cyclohexane ring, bonded to both the phenyl group and the nitrile, would be found further downfield, around 40-50 ppm.
The nitrile carbon (C≡N) is characterized by a signal in the range of 115-125 ppm. The aromatic carbons would resonate between 110 and 165 ppm. The carbon atom directly bonded to the fluorine (C-F) would exhibit a large one-bond coupling constant (¹JCF), resulting in a doublet, and its chemical shift would be significantly influenced by the high electronegativity of fluorine, appearing in the range of 160-165 ppm. The other aromatic carbons would also show smaller carbon-fluorine couplings (nJCF).
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Cyclohexyl-C (aliphatic) | 20 - 40 |
| Quaternary Cyclohexyl-C | 40 - 50 |
| Aromatic-C | 110 - 145 |
| Aromatic-C-F | 160 - 165 (d, ¹JCF ≈ 245 Hz) |
| Nitrile-C (C≡N) | 115 - 125 |
Note: The predicted values are based on established ranges for similar functional groups and substituent effects. Actual experimental values may vary.
Mass Spectrometry (MS) for Molecular Identity Confirmation and Fragmentation Studies
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, with a molecular formula of C₁₃H₁₄FN, the expected exact mass would be approximately 203.1161 g/mol .
In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 203. The fragmentation of the molecular ion would likely involve the loss of the nitrile group (CN, 26 Da) or cleavage of the cyclohexyl ring. A significant fragment would be the fluorophenyl-cyclohexyl cation, which could undergo further fragmentation. The presence of the fluorine atom would be evident in the isotopic pattern of fluorine-containing fragments.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Predicted Fragment Ion |
| 203 | [M]⁺˙ (Molecular ion) |
| 177 | [M - CN]⁺ |
| 95 | [C₆H₅F]⁺ (Fluorophenyl cation) |
Note: The predicted fragmentation is based on common fragmentation pathways for similar compounds. The relative intensities of the peaks would depend on the ionization conditions.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Chiral Separations
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of components in a mixture. For this compound, HPLC is essential for assessing its purity and for separating its enantiomers if the compound is chiral and exists as a racemic mixture.
For purity assessment, a reversed-phase HPLC method would typically be employed. A C18 column is a common choice, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. The compound would be detected using a UV detector, likely at a wavelength where the phenyl group shows strong absorbance (around 254 nm). A pure sample would exhibit a single major peak.
Since this compound possesses a chiral center at the C1 position of the cyclohexane ring, it can exist as a pair of enantiomers. The separation of these enantiomers requires a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for separating a wide range of chiral compounds. The choice of mobile phase, typically a mixture of alkanes (like hexane (B92381) or heptane) and an alcohol (like isopropanol (B130326) or ethanol), is critical for achieving optimal chiral resolution.
Table 4: General HPLC Conditions for Analysis of this compound
| Parameter | Purity Assessment (Reversed-Phase) | Chiral Separation |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Chiral Stationary Phase (e.g., Chiralcel OD-H) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Hexane/Isopropanol or Heptane/Ethanol isocratic |
| Detector | UV at ~254 nm | UV at ~254 nm |
| Flow Rate | ~1.0 mL/min | ~0.5 - 1.0 mL/min |
Note: These are general starting conditions and would require optimization for specific analytical needs.
Other Relevant Analytical and Spectroscopic Methods (e.g., Infrared Spectroscopy for Functional Group Verification)
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands confirming its key structural features.
The most prominent and diagnostic peak would be the stretching vibration of the nitrile group (C≡N), which typically appears as a sharp, medium-intensity band in the region of 2220-2260 cm⁻¹. The C-H stretching vibrations of the aliphatic cyclohexane ring would be observed around 2850-2950 cm⁻¹. The aromatic C-H stretching would appear just above 3000 cm⁻¹. The C-C stretching vibrations within the aromatic ring would give rise to bands in the 1450-1600 cm⁻¹ region. A strong absorption band corresponding to the C-F stretching vibration is expected in the range of 1100-1250 cm⁻¹.
Table 5: Predicted Characteristic Infrared Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| C≡N Stretch (Nitrile) | 2220 - 2260 |
| C-H Stretch (Aliphatic) | 2850 - 2950 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C=C Stretch (Aromatic) | 1450 - 1600 |
| C-F Stretch | 1100 - 1250 |
Note: The predicted absorption ranges are based on standard IR correlation tables.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies
Fundamental Principles of SAR and QSAR in Pharmaceutical Sciences
Structure-Activity Relationship (SAR) is a foundational concept in medicinal chemistry that correlates the chemical structure of a molecule with its biological activity. researchgate.netmdpi.com The core principle is that the pharmacological effect of a substance is dependent on its three-dimensional structure and physicochemical properties. mdpi.com By systematically modifying a molecule's structure—altering functional groups, changing the size or shape of the carbon skeleton, or modifying stereochemistry—researchers can observe corresponding changes in its biological efficacy and safety. nih.govnih.gov This process helps in identifying the pharmacophore, which is the essential part of the molecule responsible for its biological activity, and allows for the optimization of lead compounds to enhance desired effects and minimize adverse ones. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) is an advancement of SAR that uses mathematical and statistical models to create a quantitative relationship between the chemical structure and biological activity. mdpi.comnih.gov QSAR models relate numerical representations of a molecule's physicochemical properties or structural features, known as descriptors, to its observed biological activity. nih.govnih.gov These models take the form of a mathematical equation:
Activity = f(physicochemical properties and/or structural properties) + error nih.gov
Once a QSAR model is developed and validated, it can be used to predict the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process, reducing costs, and minimizing the need for extensive laboratory testing. nih.govbeilstein-journals.org
Impact of Fluorine Position and Substitution Patterns on Biological Activity and Binding Affinity
The incorporation of fluorine into a drug candidate is a common strategy in medicinal chemistry to modulate its biological properties. nih.gov Due to its small size (van der Waals radius of 1.47 Å, similar to hydrogen) and high electronegativity (the highest of all elements), fluorine can significantly influence a molecule's conformation, pKa, metabolic stability, and binding affinity. nih.govresearchgate.net
The position of the fluorine atom on an aromatic ring is critical. For 1-(3-Fluorophenyl)cyclohexanecarbonitrile, the fluorine is at the meta-position (position 3) of the phenyl ring. This placement exerts a strong inductive electron-withdrawing effect, which can lower the pKa of nearby basic groups, making them less basic. This change can alter the molecule's ionization state at physiological pH, affecting its solubility, membrane permeability, and ability to interact with biological targets. researchgate.net
Fluorine substitution can also enhance binding affinity through various interactions, including hydrogen bonds (acting as an acceptor), dipole-dipole interactions, and by modulating the polarity of adjacent groups that interact with a protein target. nih.gov In some cases, replacing a hydrogen or a hydroxyl group with fluorine can lead to a manifold increase in binding affinity. nih.gov However, the effect is highly context-dependent; in other instances, fluorine substitution can be detrimental to binding. For example, in a study on classical cannabinoids, replacing a hydroxyl group with fluorine at the C-1 position led to a significant decrease in CB1 receptor binding affinity. nih.gov This highlights that the positive or negative impact of fluorine substitution is specific to the molecule and its target.
The table below illustrates how different substituents on a phenyl ring can affect biological activity, using data from a study on N-aryl derivatives as inhibitors of Acetylcholinesterase (AChE), a target in Alzheimer's drug discovery.
| Compound | Substitution on Phenyl Ring | Experimental pKi | Predicted pKi |
|---|---|---|---|
| 1 | 4-F | 6.54 | 6.61 |
| 2 | 3-F | 6.21 | 6.18 |
| 3 | 2-F | 6.00 | 5.98 |
| 4 | 4-Cl | 6.96 | 7.01 |
| 5 | 4-CH3 | 6.82 | 6.79 |
| 6 | H (unsubstituted) | 5.89 | 5.91 |
This table demonstrates the quantitative effect of different substitutions on inhibitory activity (pKi). The data is illustrative of the principles of SAR and is based on N-aryl derivatives targeting AChE.
Structure-Activity Investigations of Cyclohexanecarbonitrile (B123593) Analogs
The compound this compound belongs to the arylcyclohexylamine class, which includes well-known N-methyl-D-aspartate (NMDA) receptor antagonists like phencyclidine (PCP). nih.govnih.gov The structure can be deconstructed into three key components for SAR analysis: the aryl (phenyl) group, the cyclohexane (B81311) ring, and the carbonitrile group.
Aryl Group Substitution: Modifications to the phenyl ring significantly impact activity. As discussed, fluorine substitution at the meta-position alters the electronic properties of the ring. Studies on fluorinated PCP analogs have shown that such substitutions can dramatically change biological activity and receptor binding affinity. nih.gov For instance, a study on 1-(1-(4-fluorophenyl)cyclohexyl)piperidine (4'-F-PCP) demonstrated its high affinity for the NMDA receptor and significant rewarding effects in animal models. nih.gov
Cyclohexane Ring: This bulky, lipophilic group is crucial for anchoring the molecule within the binding site of its receptor, often a hydrophobic pocket. nih.gov Its conformation can influence the orientation of the aryl and nitrile groups, thereby affecting receptor interaction.
Nitrile Group: The nitrile (-C≡N) group is a key feature distinguishing this compound from its amine-containing parent structures (like PCP). The nitrile group is a polar, linear moiety that is metabolically robust and often resistant to hydrolysis. It can act as a bioisostere for a carbonyl group or a halogen, participating in polar interactions and hydrogen bonding as a hydrogen bond acceptor. Replacing a basic amine with a non-basic nitrile group drastically alters the molecule's physicochemical properties, eliminating its ability to act as a hydrogen bond donor and removing its basic character. This change significantly impacts solubility, distribution, and receptor binding interactions.
In studies of PCP precursors, the carbonitrile analogs were found to be highly potent, sometimes more so than the final amine-containing products, in terms of toxicity. nih.gov This indicates that the nitrile-containing scaffold itself possesses significant biological activity.
The following table compares the acute toxicity of PCP with its carbonitrile precursor.
| Compound | Structure | Lethal Dose (LD50) in mice (mg/kg) |
|---|---|---|
| Phencyclidine (PCP) | 1-(1-Phenylcyclohexyl)piperidine | 70.4 |
| PCC | 1-(1-Phenylcyclohexyl)carbonitrile | 29.5 |
This table shows that the nitrile precursor (PCC) is more than twice as toxic as PCP in mice, highlighting the significant biological activity of the cyclohexanecarbonitrile scaffold. nih.gov
Predictive Modeling for Biological Activity Based on Structural Features
Predictive modeling, primarily through QSAR, is a powerful tool for estimating the biological activity of compounds like this compound and its analogs before their synthesis. nih.gov The process involves building a statistical model that correlates a set of calculated molecular descriptors with known biological activities of a training set of molecules. nih.gov Once validated, this model can predict the activity of new compounds. nih.gov
For a class of molecules like arylcyclohexylamines, relevant descriptors for a QSAR model would likely include:
Electronic Descriptors: Parameters like Hammett constants, dipole moment, and partial atomic charges to quantify the effects of substituents like fluorine on the phenyl ring's electron distribution. nih.gov
Steric Descriptors: Molecular volume, surface area, and specific conformational indices (e.g., Taft steric parameters) to describe the size and shape of the cyclohexane ring and its substituents.
Lipophilicity Descriptors: The partition coefficient (logP) or distribution coefficient (logD) to model the molecule's hydrophobicity, which is critical for membrane permeability and binding to hydrophobic pockets.
Topological Descriptors: Indices that describe molecular connectivity and branching.
QSAR models are highly dependent on the quality and diversity of the training set. nih.gov A robust model for this class of compounds could guide the design of new analogs with potentially enhanced potency or selectivity by suggesting optimal combinations of structural features. mdpi.comnih.gov For example, a model might predict that a different substitution pattern on the phenyl ring or a modification of the cyclohexane ring could lead to improved binding affinity at a specific receptor subtype. nih.gov
Pharmacological and Biological Activity Profile
Investigations into Central Nervous System (CNS) Activity
The central nervous system is a primary area of investigation for compounds containing a fluorophenyl group, a common feature in many centrally acting drugs.
Monoamine transporters (MATs), which include the serotonin (B10506) transporter (SERT), the dopamine (B1211576) transporter (DAT), and the norepinephrine (B1679862) transporter (NET), are crucial for regulating neurotransmitter levels in the synapse. nih.govnih.gov These transporters terminate the action of their respective neurotransmitters by reuptake into the presynaptic neuron. nih.gov As such, they are major targets for therapeutic drugs used in the treatment of various psychiatric disorders. nih.gov
The structure of 1-(3-Fluorophenyl)cyclohexanecarbonitrile, particularly the fluorophenyl group, is a key feature found in numerous compounds that interact with monoamine transporters. For instance, compounds like GBR 12909 and the cocaine analog CFT, both containing fluorophenyl moieties, are known to bind to the dopamine transporter. nih.govfrontiersin.org The presence of this group in this compound makes it a candidate for investigation as a modulator of monoamine transporter activity. The affinity of various compounds for these transporters often dictates their pharmacological effects. drugbank.com For example, selective inhibitors of the norepinephrine transporter (NET) have been developed to treat conditions like depression and ADHD. nih.gov
Table 1: Examples of Fluorophenyl-Containing Compounds and their Monoamine Transporter Affinity
| Compound | Transporter Target(s) | Reported Affinity (Ki or IC50) |
|---|---|---|
| Vanoxerine (GBR-12909) | DAT | Ki = 1 nM medchemexpress.com |
| CFT (WIN 35,428) | DAT | Reduced affinity in DAT dimers frontiersin.org |
| Desipramine | NET, SERT, DAT | Ki = 4 nM (NET), 61 nM (SERT), 78,720 nM (DAT) medchemexpress.com |
This table is for illustrative purposes and shows the activity of other compounds containing a fluorophenyl group.
Given the potential modulation of monoamine transporters, compounds like this compound could have therapeutic applications in a range of neurological and psychiatric conditions. The inhibition of DAT, for example, leads to increased extracellular dopamine, which can affect cognitive functions like learning and memory. mdpi.com Dysregulation of the dopaminergic system is implicated in numerous neuropsychiatric disorders, making DAT an attractive therapeutic target. frontiersin.org
Similarly, drugs that inhibit SERT and NET are mainstays in the treatment of depression and anxiety disorders. nih.gov Long-term treatment with antidepressants can lead to changes in the expression of these transporters. nih.gov The development of novel compounds that can selectively modulate these systems is an ongoing area of pharmaceutical research. nih.govnih.gov The unique structure of this compound could offer a new scaffold for designing agents with specific effects on these neurological pathways.
Enzyme Inhibition Studies
The chemical structure of this compound also suggests potential interactions with specific enzymes that are important therapeutic targets.
Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose metabolism by inactivating incretin (B1656795) hormones like GLP-1. nih.govresearchgate.net Inhibition of DPP-4 is a well-established therapeutic strategy for managing type 2 diabetes mellitus. researchgate.net
Notably, many potent DPP-4 inhibitors feature a fluorophenyl group in their structure, as the fluorine atom can enhance binding affinity and other pharmacological properties. nih.govnedmdg.org Furthermore, compounds containing a nitrile group have been specifically designed and synthesized as competitive inhibitors of DPP-4. nih.govresearchgate.net The combination of both a fluorophenyl ring and a carbonitrile functional group in this compound makes it a compelling candidate for investigation as a DPP-4 inhibitor.
The c-Jun N-terminal kinases (JNKs) are a family of stress-activated protein kinases involved in a variety of cellular processes, including inflammation, apoptosis, and cell differentiation. nih.govmedchemexpress.com JNKs are considered therapeutic targets for a range of diseases, such as neurodegenerative disorders, cancer, and fibrotic diseases. nih.govdigitellinc.com
The search for potent and selective JNK inhibitors has led to the exploration of diverse chemical structures. nih.gov For example, CC-90001 is a JNK inhibitor that has advanced to clinical trials for idiopathic pulmonary fibrosis. digitellinc.comnih.gov While there is no direct reported activity of this compound on JNK, its novel scaffold represents a potential starting point for the design of new JNK inhibitors.
Interactions with Specific Biological Targets and Receptors
Based on its constituent chemical motifs, this compound has the potential to interact with several key biological targets.
Monoamine Transporters : The fluorophenyl group is a well-established feature in ligands for DAT, SERT, and NET, suggesting a primary role in CNS activity. nih.govnih.govmedchemexpress.com
Dipeptidyl Peptidase-4 (DPP-4) : Both the fluorophenyl and the nitrile moieties are present in known DPP-4 inhibitors, indicating a plausible interaction with this enzyme. nih.govnih.gov
Other Receptors : Fluorophenyl groups are also found in ligands for other receptors. For example, ACP-103, which contains a 4-fluorophenylmethyl group, is a potent inverse agonist at the 5-HT2A receptor, a target for antipsychotic drugs. researchgate.net This suggests that this compound could be screened for activity at a broader range of G-protein coupled receptors.
Table 2: Potential Biological Targets for this compound Based on Structural Analogs
| Potential Target | Rationale based on Structural Features | Associated Therapeutic Area |
|---|---|---|
| Dopamine Transporter (DAT) | Contains a fluorophenyl group, common in DAT ligands. nih.govfrontiersin.org | Psychiatric & Neurological Disorders mdpi.com |
| Serotonin Transporter (SERT) | Contains a fluorophenyl group, common in SERT ligands. medchemexpress.com | Depression, Anxiety nih.gov |
| Norepinephrine Transporter (NET) | Contains a fluorophenyl group, common in NET ligands. nih.gov | Depression, ADHD nih.gov |
| Dipeptidyl Peptidase-4 (DPP-4) | Contains fluorophenyl and nitrile groups, both found in DPP-4 inhibitors. nih.govnih.gov | Type 2 Diabetes researchgate.net |
| c-Jun N-terminal Kinases (JNK) | Represents a novel scaffold for a target class with diverse inhibitors. nih.gov | Fibrosis, Inflammation digitellinc.com |
Antimicrobial and Antifungal Activity of Related Scaffolds
While direct studies on the antimicrobial and antifungal properties of this compound are not extensively documented in publicly available research, the constituent chemical scaffolds—the fluorophenyl group and the cyclohexanecarbonitrile (B123593) moiety—are present in various molecules that have demonstrated significant antimicrobial and antifungal activities.
Research into fluorophenyl-containing heterocyclic compounds has revealed promising antimicrobial and antifungal potential. For instance, a series of fluorophenyl-substituted pyrazole (B372694) derivatives have been identified as potent antibacterial agents, particularly against Gram-positive bacteria. Some of these compounds exhibited minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL. nih.gov Similarly, novel 1,2,4-triazole (B32235) derivatives containing a fluorophenyl moiety have shown considerable activity against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and the fungus Candida albicans. nih.gov One derivative, 5-(2-fluorophenyl)-4-(((5-nitrofuran-2-yl)methylene)amino-4H-1,2,4-triazole-3-thiol, was found to be several times more active than the reference drug against Staphylococcus aureus, with a MIC of 1.95 μg/ml. nih.gov
Furthermore, benzimidazole (B57391) derivatives featuring a meta-fluorophenyl group have demonstrated notable antibacterial and antifungal properties. mdpi.com Specifically, compound 18 in a cited study, which contains a fluorine atom in the meta-position of the phenyl ring, showed high activity against Gram-negative bacteria with a MIC value of 31.25 μg/mL. mdpi.com The 2-(m-fluorophenyl)-benzimidazole derivatives 14 and 18 were also effective against Bacillus subtilis, with a MIC value of 7.81 μg/mL. mdpi.com
The cyclohexyl moiety is also a component of compounds with documented antimicrobial activity. For example, novel cyclohexanone (B45756) benzoylhydrazones have been synthesized and evaluated for their in vitro antibacterial and antifungal activity against a panel of pathogenic strains, including Pseudomonas aeruginosa, Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, Enterococcus faecalis, Staphylococcus epidermidis, and Candida albicans. nih.gov Additionally, derivatives of 4-(4-chlorophenyl)cyclohexane carbohydrazide (B1668358) have been synthesized and shown to possess antibacterial properties. researchgate.net
The combination of a urea (B33335) derivative with sodium fluoride (B91410) has been shown to enhance the antibacterial and antibiofilm effects against Staphylococcus aureus by promoting the retention of fluoride ions within the bacterial cells. pasteur.ac.ir This synergistic effect suggests the potential utility of fluoride-containing compounds in antimicrobial strategies. pasteur.ac.ir
Table 1: Antimicrobial Activity of Selected Fluorophenyl and Cyclohexyl Derivatives
| Compound/Derivative Class | Target Organism(s) | Key Findings | Reference(s) |
| Fluorophenyl-substituted pyrazoles | Gram-positive bacteria | Potent antibacterial agents with MICs as low as 0.5 μg/mL. | nih.gov |
| 5-(2-fluorophenyl)-4-(((5-nitrofuran-2-yl)methylene)amino-4H-1,2,4-triazole-3-thiol | Staphylococcus aureus | MIC of 1.95 μg/ml, several times more active than the reference drug. | nih.gov |
| 2-(m-fluorophenyl)-benzimidazole derivatives | Gram-negative bacteria, Bacillus subtilis | High activity against Gram-negative bacteria (MIC 31.25 μg/mL) and B. subtilis (MIC 7.81 μg/mL). | mdpi.com |
| Cyclohexanone benzoylhydrazones | Various bacteria and fungi | Demonstrated in vitro antibacterial and antifungal activity. | nih.gov |
| 4-(4-chlorophenyl)cyclohexane carbohydrazide derivatives | Staphylococcus aureus, S. pyogenes, Escherichia coli, Pseudomonas aeruginosa | Showed antibacterial activity. | researchgate.net |
Other Reported Pharmacological Effects of Synthesized Analogues
Analogues of this compound, particularly those based on the 1-phenylcyclohexane scaffold, have been investigated for various pharmacological activities, most notably for their effects on the central nervous system.
A significant area of research has been the anticonvulsant activity of such analogues. Studies on derivatives of 1-phenylcyclohexylamine (B1663984) (PCA), which is structurally related to the target compound, have demonstrated protective effects against maximal electroshock (MES)-induced seizures in mice. nih.gov Many of these analogues showed ED50 values in the range of 5-41 mg/kg. nih.gov The anticonvulsant effects of these compounds are believed to be mediated, at least in part, through their interaction with phencyclidine (PCP) acceptor sites in the brain. nih.gov
Furthermore, research on cyclopentanone (B42830) and cyclohexanone derivatives has revealed both convulsant and anticonvulsant properties, which appear to be mediated through the picrotoxin (B1677862) receptor. nih.gov Unsubstituted cyclopentanone and cyclohexanone, as well as those with small alkyl substituents, were found to prevent seizures induced by pentylenetetrazol and maximal electroshock. nih.gov The anticonvulsant properties of darbufelone, a dual COX-2/5-LOX inhibitor, and its novel 4-thiazolidinone (B1220212) analogues have also been evaluated, with some derivatives showing a significant protective level in animal models of seizures. mdpi.com
In addition to anticonvulsant activity, some related structures have been explored for their anti-inflammatory and analgesic potential. For example, certain morpholinopyrimidine derivatives containing a fluorophenyl group have been synthesized and evaluated as anti-inflammatory agents. nih.gov Two such compounds, V4 and V8 , were found to inhibit the production of nitric oxide (NO) and reduce the expression of iNOS and cyclooxygenase-2 (COX-2) in LPS-stimulated macrophage cells. nih.gov The analgesic effects of 5-alkyloxy-4-amino-2(5H)-furanones have been linked to their activity as cholecystokinin-2 (CCK2) antagonists, with a cyclohexyl derivative showing potentiation of analgesia. nih.gov
Table 2: Other Pharmacological Effects of Selected Analogues
| Compound/Analogue Class | Pharmacological Effect | Mechanism/Key Findings | Reference(s) |
| 1-Phenylcyclohexylamine (PCA) analogues | Anticonvulsant | Protective against MES-induced seizures (ED50 = 5-41 mg/kg); activity correlated with affinity for PCP acceptor sites. | nih.gov |
| Cyclopentanone and cyclohexanone derivatives | Anticonvulsant/Convulsant | Act at the picrotoxin receptor to modulate neuronal activity. | nih.gov |
| Darbufelone and 4-thiazolidinone analogues | Anticonvulsant | Showed significant protection in a pentylenetetrazole-induced seizure model. | mdpi.com |
| Morpholinopyrimidine derivatives with a fluorophenyl group | Anti-inflammatory | Inhibited NO production and reduced iNOS and COX-2 expression. | nih.gov |
| 5-Alkyloxy-4-amino-2(5H)-furanones with a cyclohexyl moiety | Analgesia Potentiation | Acted as CCK2 antagonists. | nih.gov |
Computational Chemistry and Molecular Modeling Applications
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Key parameters that would be determined from a DFT analysis of 1-(3-Fluorophenyl)cyclohexanecarbonitrile include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity. The MEP map reveals the regions of positive and negative electrostatic potential on the molecular surface, which are crucial for understanding non-covalent interactions with biological macromolecules.
Table 1: Hypothetical DFT-Calculated Properties for this compound
| Property | Predicted Value | Significance |
| HOMO Energy | - | Relates to the ability to donate electrons. |
| LUMO Energy | - | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | - | Indicator of chemical reactivity and stability. |
| Dipole Moment | - | Measures the overall polarity of the molecule. |
| Molecular Electrostatic Potential (MEP) | - | Identifies regions for electrophilic and nucleophilic attack. |
Molecular Docking Studies for Ligand-Target Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a target protein. Although no specific molecular docking studies were found for this exact compound, the methodology is widely used for nitrile-containing heterocyclic compounds. nih.govekb.egmdpi.com For example, docking studies on novel cyanopyridone derivatives have been used to explore their binding modes within the active sites of enzymes like VEGFR-2 and HER-2. mdpi.com
A typical molecular docking workflow for this compound would involve:
Obtaining the 3D structure of a relevant biological target.
Generating a low-energy 3D conformation of this compound.
Using a docking algorithm to systematically search for the best binding poses of the ligand within the target's active site.
Scoring and ranking the poses based on a scoring function that estimates the binding affinity.
The results of such a study would provide valuable information on the key amino acid residues involved in the interaction, the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking), and a quantitative estimate of the binding energy.
Pharmacophore Modeling and Virtual Screening for Hit Identification and Optimization
Pharmacophore modeling is a crucial component of rational drug design. A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. While no pharmacophore models have been explicitly developed based on this compound, the principles of this technique are broadly applicable. ekb.egnih.gov The process involves identifying common chemical features among a set of known active molecules. These features can include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive or negative ionizable groups.
Once a pharmacophore model is developed, it can be used as a 3D query to screen large compound libraries (virtual screening) to identify novel molecules that match the pharmacophore and are therefore likely to be active. This approach is instrumental in hit identification and lead optimization. For instance, pharmacophore models have been successfully used to identify novel inhibitors for various targets. nih.gov
Predictive Simulations for Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
The assessment of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to its success. In silico ADME predictions offer a rapid and cost-effective way to evaluate these properties early in the drug discovery process. Various computational models and software can predict the physicochemical and pharmacokinetic properties of a molecule like this compound. Although specific ADME predictions for this compound were not found, the general approach is well-established. ekb.eg
Key ADME properties that can be predicted include:
Absorption: Oral bioavailability, intestinal absorption, and Caco-2 cell permeability.
Distribution: Plasma protein binding, blood-brain barrier penetration, and volume of distribution.
Metabolism: Prediction of metabolic stability and identification of potential metabolites by cytochrome P450 enzymes.
Excretion: Prediction of renal clearance and potential for biliary excretion.
These predictions are typically based on the molecule's structural features and physicochemical properties, such as molecular weight, logP (lipophilicity), topological polar surface area (TPSA), and number of hydrogen bond donors and acceptors.
Table 2: Predicted Physicochemical Properties for a Related Compound, 1-(3-Fluorophenyl)cyclopentanecarbonitrile
| Property | Value | Source |
| Molecular Weight | 189.23 g/mol | PubChem |
| XLogP3 | 3.1 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Exact Mass | 189.095377549 Da | PubChem |
| Topological Polar Surface Area | 23.8 Ų | PubChem |
Patent Landscape and Commercial Research Interest
Analysis of Patent Applications and Granted Patents
While specific patent applications explicitly citing 1-(3-Fluorophenyl)cyclohexanecarbonitrile are not extensively documented in publicly accessible databases, the patent landscape for structurally related compounds provides insight into its potential applications. Patents for similar cyclohexanecarbonitrile (B123593) derivatives often describe their utility as key intermediates in the preparation of pharmaceutically active compounds. For instance, processes for preparing various substituted cyclohexanecarbonitrile derivatives are patented, highlighting their importance in the synthesis of valuable pharmaceutical products. These patents often cover broad classes of compounds, suggesting that this compound could be implicitly included within the scope of these inventions, even if not explicitly named.
The general synthetic routes for creating substituted cyclohexanecarbonitriles are well-established in patent literature, often involving the alkylation of a corresponding phenylacetonitrile (B145931). This indicates that the synthesis of this compound would likely follow established and patented methodologies.
| Illustrative Patent Area | General Application | Relevance to this compound |
| Processes for preparing cyclohexanecarbonitrile derivatives | Intermediates for pharmaceuticals | Methodologies are likely applicable to the synthesis of the target compound. |
| Synthesis of fluorinated organic compounds | Building blocks for agrochemicals and medicines | The 3-fluorophenyl moiety is a common feature in bioactive molecules. |
Role as a Key Intermediate in Industrial and Pharmaceutical Production
This compound serves as a crucial precursor for the synthesis of various chemical entities. The nitrile group can be readily converted into other functional groups such as amines, carboxylic acids, or amides, which are common pharmacophores in drug molecules. The presence of the fluorine atom at the meta-position of the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a final drug product, often enhancing metabolic stability and binding affinity.
Although specific, large-scale industrial production of a commercial drug directly from this compound is not widely reported in the public domain, its structural motifs are present in a variety of research compounds and active pharmaceutical ingredients (APIs). For example, molecules containing a fluorophenyl group attached to a cyclic system are investigated for a range of therapeutic areas. The synthesis of such compounds often requires a reliable source of versatile fluorinated intermediates like this compound.
Research and Development (R&D) Applications in Chemical and Pharmaceutical Industries
In the realm of research and development, this compound is utilized as a starting material or building block for creating novel chemical entities with potential biological activity. Pharmaceutical companies and contract research organizations (CROs) often procure such specialized intermediates for their discovery and lead optimization programs.
The compound's utility in R&D stems from its ability to be incorporated into a diverse range of molecular scaffolds. The fluorophenyl group is of particular interest in drug design as fluorine substitution can modulate pKa, improve metabolic resistance, and enhance membrane permeability. Researchers in medicinal chemistry might use this compound to synthesize libraries of new compounds for screening against various biological targets. Its application is therefore more prevalent in the exploratory and preclinical stages of drug development rather than in the large-scale manufacturing of established drugs.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(3-Fluorophenyl)cyclohexanecarbonitrile, and how can reaction conditions be systematically optimized?
- Methodological Answer : Begin with a Friedel-Crafts alkylation or cyanoethylation strategy using cyclohexanecarbonitrile precursors and 3-fluorophenyl derivatives. Key parameters include catalyst selection (e.g., Lewis acids like AlCl₃), solvent polarity, and temperature control. For example, in analogous cyclohexanecarbonitrile syntheses, yields improved when reactions were conducted in anhydrous dichloromethane at 0–5°C . Monitor reaction progress via TLC or HPLC, and purify using column chromatography with silica gel and ethyl acetate/hexane gradients. Optimization should involve iterative adjustments to stoichiometry (e.g., 1.2 equivalents of 3-fluorophenyl reagent) and quenching protocols to minimize byproducts .
Q. How can researchers reliably characterize the stereochemistry and electronic environment of this compound using spectroscopic methods?
- Methodological Answer : Employ a combination of ¹H/¹³C NMR and IR spectroscopy. For NMR, compare chemical shifts to structurally similar compounds, such as (±)-N-(3-cyano-2-hydroxycyclohexyl)octane-1-sulfonamide, where δ 120.2 ppm (CN) and δ 69.0 ppm (cyclohexyl C-OH) were critical for assigning substituent effects . IR analysis should confirm the nitrile stretch (~2240 cm⁻¹) and fluorophenyl C-F vibrations (~1220 cm⁻¹). For ambiguous stereochemistry, use NOESY or COSY to resolve spatial interactions between the fluorophenyl and cyclohexane groups .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data vs. computational modeling for this compound derivatives?
- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., ring puckering in cyclohexane) not captured in static X-ray structures. For example, in related cyclohexane-1,1-dicarbonitrile derivatives, X-ray data showed a chair conformation with fluorophenyl equatorial positioning, while DFT calculations predicted a twisted-boat intermediate under thermal activation . To reconcile these, perform variable-temperature XRD and compare with MD simulations. Adjust force fields to account for fluorine’s electronegativity, which distorts electron density maps .
Q. How does the fluorophenyl substituent influence the compound’s reactivity in nucleophilic addition or cyclization reactions?
- Methodological Answer : The electron-withdrawing fluorine meta to the cyclohexane group enhances nitrile electrophilicity, facilitating nucleophilic attacks. For example, in analogous systems, Knoevenagel condensations with malononitrile proceeded at 50% higher yields compared to non-fluorinated analogs . To probe regioselectivity, design competition experiments with varied nucleophiles (e.g., amines vs. thiols) and monitor kinetics via stopped-flow UV-Vis. Use Hammett plots to correlate substituent effects with rate constants .
Q. What advanced techniques validate the environmental stability and degradation pathways of this compound in aqueous systems?
- Methodological Answer : Conduct accelerated aging studies under controlled pH (4–10) and UV exposure. Analyze degradation products via LC-MS/MS, referencing databases for fluorinated aromatic byproducts (e.g., 3-fluorobenzoic acid). In related compounds, hydrolytic stability was pH-dependent, with half-lives decreasing from 120 h (pH 7) to 8 h (pH 10) due to hydroxide-mediated nitrile hydrolysis . For ecotoxicology, use OECD 301D respirometry to assess biodegradability and QSAR models to predict bioaccumulation potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
